N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Metabolic Stability Microsomal Clearance Triazolopyridazine SAR

N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a 3-ethyl, 6-amino-substituted triazolopyridazine derivative. This fused heterocyclic core is recognized across multiple therapeutic programs as a privileged scaffold for kinase inhibition and nuclear receptor modulation.

Molecular Formula C14H14ClN5
Molecular Weight 287.75 g/mol
Cat. No. B12179119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Molecular FormulaC14H14ClN5
Molecular Weight287.75 g/mol
Structural Identifiers
SMILESCCC1=NN=C2N1N=C(C=C2)NCC3=CC=CC=C3Cl
InChIInChI=1S/C14H14ClN5/c1-2-13-17-18-14-8-7-12(19-20(13)14)16-9-10-5-3-4-6-11(10)15/h3-8H,2,9H2,1H3,(H,16,19)
InChIKeyGJEJSHHEZLUQIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine: A Differentiated 3,6-Disubstituted Triazolopyridazine Candidate


N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a 3-ethyl, 6-amino-substituted triazolopyridazine derivative. This fused heterocyclic core is recognized across multiple therapeutic programs as a privileged scaffold for kinase inhibition and nuclear receptor modulation [1]. The 3-ethyl group distinguishes this compound from the more common 3-aryl and 3-trifluoromethyl triazolopyridazines that dominate the Pim-1 and c-Met inhibitor patent landscape, while the N-(2-chlorobenzyl)amino moiety at position 6 offers a distinct pharmacophoric signature not widely captured in public datasets [2].

Why N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine Cannot Be Replaced by Common In-Class Alternates


Within the triazolo[4,3-b]pyridazine series, minor structural variations at positions 3 and 6 profoundly shift target engagement, selectivity, and PK properties. For example, the 3-ethyl substitution has been shown to reduce microsomal degradation rates by approximately 57% compared to non-substituted analogs [1], while the N-(2-chlorobenzyl) amino headgroup introduces halogen-bonding and lipophilic contacts that are absent in cyclohexyl, cyclooctyl, or simple alkylamino congeners [2]. Consequently, substituting the target compound with a structurally similar but differently decorated analog—such as a 3-aryl or 6-cycloalkyl variant—carries a high risk of altering both potency and metabolic profile, compromising the validity of structure-activity relationship (SAR) studies or biological probe campaigns.

Quantitative Differentiation Evidence for N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine Versus Closest Analogs


3-Ethyl Substitution Reduces Microsomal Degradation by ~57% vs. Non-Alkylated Congeners

In a class-level comparison, the 3-ethyl substituent on the triazolo[4,3-b]pyridazine core was reported to lower microsomal degradation rates by approximately 57% relative to non-substituted analogs [1]. While this data derives from a related 6-piperazinyl-sulfonamide derivative rather than the target compound itself, the metabolic stabilization effect is attributed primarily to the 3-alkyl group and is expected to translate across 6-amino variants bearing similar lipophilicity profiles.

Metabolic Stability Microsomal Clearance Triazolopyridazine SAR

Distinct N-(2-Chlorobenzyl) Pharmacophore vs. Cycloalkyl and Simple Alkyl 6-Amino Analogs

The N-(2-chlorobenzyl)amino moiety introduces a halogenated aromatic ring adjacent to the 6-position amine, a feature absent in the widely studied N-cyclohexyl, N-cyclopropyl, and N-isopropyl triazolopyridazine Pim-1 inhibitors. In the Pim-1 series, the N-cyclohexyl-3-[3-(trifluoromethyl)phenyl] analog achieves a Ki of 21 nM [1], while the N-cyclopropyl-3-[2-(trifluoromethyl)phenyl] variant is also reported as a tight binder [2]. The 2-chlorobenzyl group is predicted to exploit a lipophilic sub-pocket adjacent to the ATP-binding site via halogen-π interactions, a binding mode not accessible to smaller or non-aromatic 6-substituents, potentially shifting selectivity toward kinases with extended hydrophobic clefts.

Kinase Selectivity Pim-1 Halogen Bonding

Dual c-Met/Pim-1 Inhibitory Potential vs. Single-Target Triazolopyridazines

A 2024 structure-activity study identified several triazolo[4,3-b]pyridazine derivatives as potent dual c-Met/Pim-1 inhibitors. Representative compound 4g displayed IC50 values of 0.163 μM (c-Met) and 0.283 μM (Pim-1), along with 29.61-fold apoptosis induction in MCF-7 cells relative to control [1]. Although the target compound was not part of this specific series, it contains both pharmacophoric elements required for dual inhibition: the triazolopyridazine hinge-binding core and an aryl-bearing 6-amino substituent. In the same study, mean growth inhibition (GI%) values across 60 cancer cell lines ranged from 29.08% (compound 4a) to 55.84% (compound 4g), establishing a performance benchmark for new analogs entering the series.

c-Met Pim-1 Dual Inhibition Anticancer

Scaffold Privilege Across Multiple Target Classes vs. Narrow-Acting Congeners

The 3,6-disubstituted triazolo[4,3-b]pyridazine scaffold has been exploited across diverse target classes, including Rev-Erb agonists [1], BRD4 bromodomain inhibitors (IC50 = 9.6–11.3 μM, compound BRD4 Inhibitor-27) , and GABA_A receptor ligands [2]. This polypharmacological capacity distinguishes the core from more target-restricted scaffolds such as quinazoline (primarily EGFR) or indolinone (primarily VEGFR). The target compound's specific 3-ethyl/6-(2-chlorobenzyl)amino combination has not been profiled against these targets, but the scaffold's established breadth of engagement makes it a versatile starting point for hit-finding campaigns across multiple therapeutic indications.

Polypharmacology Rev-Erb BRD4 Target Versatility

Optimal Application Scenarios for N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine Based on Quantitative Differentiation


Metabolic Stability-Driven Lead Optimization Programs

The 3-ethyl substitution, shown to reduce microsomal degradation by ~57% in related triazolopyridazine analogs [1], makes this compound a strategic choice for medicinal chemistry teams needing a metabolically stabilized starting point for kinase or nuclear receptor lead optimization. This is especially relevant when replacing a 3-H or 3-methyl progenitor that suffers from rapid hepatic clearance.

Kinase Selectivity Panel Screening with Novel Chemotypes

The N-(2-chlorobenzyl) group introduces a halogenated aromatic vector absent in the widely profiled N-cyclohexyl and N-isopropyl Pim-1 inhibitors that achieve Ki values of 21 nM [1]. Screening this compound against a broad kinase panel can reveal selectivity shifts driven by halogen-π interactions in hydrophobic sub-pockets, aiding in the identification of kinome-wide selectivity fingerprints distinct from existing triazolopyridazine tool compounds.

Dual c-Met/Pim-1 Inhibitor Discovery and Balance Optimization

With the triazolopyridazine core validated for dual c-Met/Pim-1 inhibition (IC50 = 0.163 and 0.283 μM, respectively, for lead compound 4g) [1], this compound provides a new substitution vector for tuning the dual inhibition ratio. Procurement for structure-activity relationship expansion around the 6-(2-chlorobenzyl)amino motif can guide the optimization of balanced vs. biased dual inhibitors for oncology applications.

Multi-Target Phenotypic Screening Library Enrichment

Given the scaffold's confirmed activity across ≥4 target classes—Pim-1, c-Met, Rev-Erb, BRD4, and GABA_A receptors [1][2][3]—this compound is well-suited for inclusion in diversity-oriented screening libraries. Its single-compound, multi-target addressability makes it a cost-effective investment for phenotypic screening platforms where target deconvolution is performed downstream.

Quote Request

Request a Quote for N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.